Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of METHYL 2-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine coreThe final step involves the esterification of the carboxylate group to form the methyl ester .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Scientific Research Applications
METHYL 2-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group plays a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar compounds include:
5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YLAMINE: Shares the thieno[2,3-d]pyrimidine core but lacks the benzothiophene and ester groups.
METHYL 2-[[2-(5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL)SULFANYLACETYL]AMINO]ACETATE: Similar structure but with different functional groups.
1-BENZYL-N-{5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}PYRROLIDIN-3-AMINE: Contains the thieno[2,3-d]pyrimidine core but with a different substitution pattern .
This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H21N3O3S3 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
methyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H21N3O3S3/c1-10-11(2)28-18-15(10)17(21-9-22-18)27-8-14(24)23-19-16(20(25)26-3)12-6-4-5-7-13(12)29-19/h9H,4-8H2,1-3H3,(H,23,24) |
InChI Key |
QVOMIPFILQZNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC)C |
Origin of Product |
United States |
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